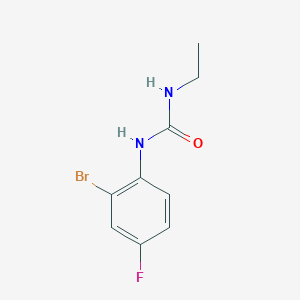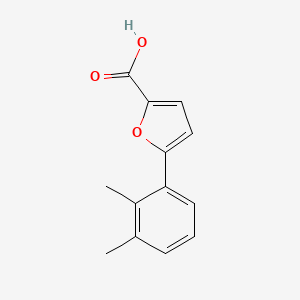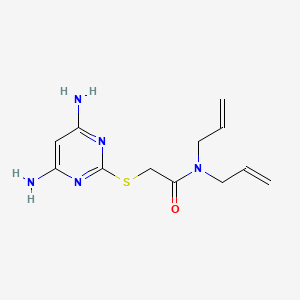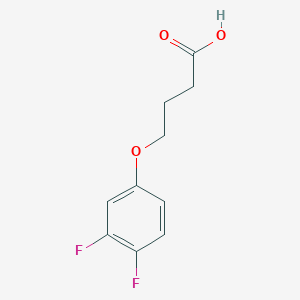
1-(2-Bromo-4-fluorophenyl)-3-ethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-4-fluorophenyl)-3-ethylurea is an organic compound that features a bromine and fluorine substituted phenyl ring attached to an ethylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea typically involves the reaction of 2-bromo-4-fluoroaniline with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
2-Bromo-4-fluoroaniline+Ethyl isocyanate→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromo-4-fluorophenyl)-3-ethylurea can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride can be employed under anhydrous conditions.
Major Products:
Substitution: Products with different halogen or functional group substitutions.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, such as amines.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-4-fluorophenyl)-3-ethylurea has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials.
Biological Studies: It can be used in studies related to enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-4-fluorophenyl)-3-ethylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Bromo-4-fluorophenyl)-3-methylurea
- 1-(2-Bromo-4-fluorophenyl)-3-phenylurea
- 1-(2-Bromo-4-fluorophenyl)-3-isopropylurea
Uniqueness: 1-(2-Bromo-4-fluorophenyl)-3-ethylurea is unique due to its specific substitution pattern on the phenyl ring and the presence of an ethyl group on the urea moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications.
Eigenschaften
IUPAC Name |
1-(2-bromo-4-fluorophenyl)-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFN2O/c1-2-12-9(14)13-8-4-3-6(11)5-7(8)10/h3-5H,2H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKJRSJQJABOFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=C(C=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[[Cyclohexyl(phenyl)methyl]amino]propanoic acid](/img/structure/B7524694.png)
![1-[(2-Thiophen-3-ylacetyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7524705.png)
![1-[[2-(4-Fluorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7524712.png)
![1-[(2-Methylsulfanylacetyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7524714.png)
![4-[Methyl-(3-methyl-1,2-oxazole-5-carbonyl)amino]butanoic acid](/img/structure/B7524721.png)
![4-[(4-chloro-1H-pyrrole-2-carbonyl)-methylamino]butanoic acid](/img/structure/B7524725.png)
![4-[methyl-(2-oxo-1H-quinoline-4-carbonyl)amino]butanoic acid](/img/structure/B7524728.png)

![4-[Methyl(morpholin-4-ylsulfonyl)amino]butanoic acid](/img/structure/B7524747.png)
![1-[(3-Chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B7524763.png)



![2-chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7524780.png)
